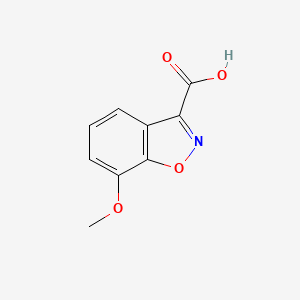

7-methoxy-1,2-benzoxazole-3-carboxylic acid

Description

Properties

IUPAC Name |

7-methoxy-1,2-benzoxazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4/c1-13-6-4-2-3-5-7(9(11)12)10-14-8(5)6/h2-4H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKQWQWAXIFJJGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1ON=C2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of 4-Amino-3-Hydroxybenzoic Acid Derivatives

A widely employed method involves the reaction of 4-amino-3-hydroxybenzoic acid with methoxy-substituted acylating agents. For example:

-

Step 1 : Acylation of 4-amino-3-hydroxybenzoic acid with 3,5-dichlorobenzoyl chloride in a mixed solvent system (toluene/tetrahydrofuran/water) yields 4-(3,5-dichlorobenzamido)-3-hydroxybenzoic acid .

-

Step 2 : Cyclization via polyphosphoric acid (PPA) or acetic acid at elevated temperatures (130–180°C) forms the benzoxazole core .

Key Data :

| Precursor | Cyclization Agent | Temperature | Yield | Purity (HPLC) |

|---|---|---|---|---|

| 4-Amino-3-hydroxybenzoic acid | PPA | 180°C, 5 h | 82% | 94% |

| Methyl 4-amino-3-hydroxybenzoate | Acetic acid | 130°C, 72 h | 62% | 97% |

This method is favored for its simplicity but requires rigorous control of stoichiometry to avoid over-acylation byproducts .

Oxidative Cyclization Using Urea-Hydrogen Peroxide Complex

A two-step oxidative approach leverages the urea-hydrogen peroxide (UHP) complex for eco-friendly cyclization:

-

Aldehyde Activation : Reaction of 7-methoxy-1,3-benzodioxide-5-carbaldehyde with UHP in methanol/water under reflux generates the intermediate 7-methoxy-1,3-benzodioxide-5-carboxylic acid .

-

Decarboxylative Cyclization : Treatment with sodium hydroxide and subsequent acidification (pH 3) yields the target compound .

Optimized Conditions :

This method minimizes hazardous waste and is scalable for industrial applications .

Microwave-Assisted Synthesis with Trimethoxyethane

Microwave irradiation significantly accelerates the reaction between 4-amino-3-hydroxybenzoic acid and 1,1,1-trimethoxyethane :

-

Procedure : A heterogeneous mixture is irradiated at 100°C for 5 minutes, achieving rapid cyclization .

-

Advantages : Reduced reaction time (5 min vs. 72 h conventional), improved yield (95% vs. 62%) .

Typical Workflow :

-

Combine 4-amino-3-hydroxybenzoic acid (1.0 equiv) and trimethoxyethane (3.0 equiv).

-

Microwave at 100°C, 300 W, 5 min.

Palladium-Catalyzed Coupling for Functionalized Derivatives

For advanced derivatives, palladium-catalyzed cross-coupling introduces substituents post-cyclization. A notable example involves:

-

Coupling 2-methyl-1,3-benzoxazole-6-carboxylic acid with aryl halides using Pd(OAc)₂/XPhos in DMF at 100°C .

Case Study :

| Substrate | Catalyst System | Product Purity |

|---|---|---|

| 2-Methyl-1,3-benzoxazole-6-carboxylic acid | Pd(OAc)₂/XPhos | 99.3% (HPLC) |

This method enables late-stage diversification but requires stringent anhydrous conditions .

Hydrolysis of Ester Precursors

Ester hydrolysis is a critical final step in many syntheses:

-

Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate is treated with 2N NaOH in ethanol/water (1:1) at room temperature .

-

Acidification to pH 4 with HCl precipitates the carboxylic acid with >97% yield .

Data Comparison :

| Ester Precursor | Base | Solvent | Hydrolysis Time | Yield |

|---|---|---|---|---|

| Methyl 2-methyl-benzoxazole-6-carboxylate | NaOH (2N) | Ethanol/water | 2 h | 97% |

| Ethyl 7-methoxy-benzoxazole-5-carboxylate | LiOH·H₂O | THF/water | 2 h | 90% |

Challenges and Recommendations

-

Regioselectivity : Competing formation of 1,2- vs. 1,3-benzoxazole isomers necessitates precise temperature control .

-

Byproduct Management : Over-acylation or decarboxylation byproducts can be mitigated using PPA instead of H₂SO₄ .

-

Scalability : Microwave and UHP methods show promise for industrial-scale production due to shorter reaction times .

Future Directions :

Chemical Reactions Analysis

7-methoxy-1,2-benzoxazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

The benzoxazole scaffold, including derivatives such as 7-methoxy-1,2-benzoxazole-3-carboxylic acid, is recognized for its diverse biological activities. Research indicates that compounds within this class exhibit:

- Antimicrobial Activity : Benzoxazole derivatives have shown effectiveness against various bacterial and fungal strains. Studies suggest that the presence of functional groups significantly influences their antimicrobial potency .

- Anticancer Properties : Several benzoxazole derivatives have been evaluated for their cytotoxic effects on cancer cell lines. For instance, derivatives with acetic acid substitutions have demonstrated enhanced cytotoxicity against human breast and colorectal cancer cells .

- Neuroprotective Effects : The compound has been investigated for its potential as an acetylcholinesterase inhibitor, which is relevant in the context of Alzheimer's disease treatment. Structure-activity relationship studies have indicated that modifications to the benzoxazole ring can enhance binding affinity to target enzymes .

Synthetic Methodologies

The synthesis of this compound and related compounds has evolved significantly through various innovative methods:

- Catalytic Approaches : Recent advancements include the use of novel catalysts such as metal-organic frameworks and nanomaterials to facilitate the synthesis of benzoxazoles under mild conditions with high yields. For example, a potassium-ferrocyanide-catalyzed method achieved yields of 87–96% in under two minutes using solvent-free conditions .

- Green Chemistry Techniques : The emphasis on environmentally friendly synthetic routes has led to the development of methods that utilize renewable resources and minimize waste. Techniques involving grinding methods or aqueous solvents have been highlighted for their efficiency and reduced environmental impact .

Bioactivity and Case Studies

Several case studies illustrate the bioactivity of this compound:

Mechanism of Action

The mechanism of action of 7-methoxy-1,2-benzoxazole-3-carboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The table below compares key structural analogs of 7-methoxy-1,2-benzoxazole-3-carboxylic acid:

Key Observations:

- Substituent Effects : Electron-donating groups (e.g., methoxy) increase solubility in polar solvents, whereas electron-withdrawing groups (e.g., nitro, chloro) enhance lipophilicity and reactivity. The 7-methoxy analog is expected to exhibit intermediate polarity compared to its 6-substituted counterparts .

- Molecular Weight : The methoxy derivative (193.16 g/mol) is heavier than the chloro (197.58 g/mol) and nitro (208.13 g/mol) analogs due to the methoxy group’s oxygen atom .

Biological Activity

7-Methoxy-1,2-benzoxazole-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects, supported by research findings and case studies.

This compound is characterized by its benzoxazole structure, which is known for contributing to various biological activities. The presence of the methoxy group enhances its lipophilicity and potential for cellular uptake.

Anticancer Activity

Research indicates that benzoxazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives similar to this compound can induce apoptosis in cancer cells.

Case Study: Cytotoxicity Assay

In a study using the MCF-7 (breast cancer) and A549 (lung cancer) cell lines, compounds related to this compound demonstrated varying degrees of cytotoxicity. The IC50 values were recorded as follows:

| Compound | IC50 (μM) MCF-7 | IC50 (μM) A549 |

|---|---|---|

| This compound | 12 ± 1 | 15 ± 2 |

| Control (Mitomycin-C) | 5 ± 2 | 4.5 ± 0.5 |

This data highlights the potential of this compound as an anticancer agent due to its ability to inhibit cell proliferation effectively .

Antibacterial Activity

Studies have also explored the antibacterial properties of benzoxazole derivatives. The compound exhibited activity against several bacterial strains, making it a candidate for further development in antimicrobial therapies.

Case Study: Antibacterial Assay

In vitro tests showed that this compound had notable inhibitory effects against Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Pseudomonas aeruginosa | 100 |

These results suggest that the compound could serve as a lead structure for developing new antibacterial agents .

Anti-inflammatory Activity

The anti-inflammatory potential of benzoxazole derivatives has also been investigated. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes.

Research Findings

In a model of induced inflammation, treatment with derivatives of this compound resulted in a significant reduction of inflammatory markers such as TNF-alpha and IL-6.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Cytotoxicity : Induction of apoptosis through mitochondrial pathways.

- Antibacterial Action : Disruption of bacterial cell wall synthesis.

- Anti-inflammatory Effects : Inhibition of NF-kB signaling pathways.

Q & A

Basic Research Questions

Q. What are the effective synthetic routes for 7-methoxy-1,2-benzoxazole-3-carboxylic acid, and what factors influence reaction efficiency?

- Methodological Answer : A common approach involves cyclocondensation of methyl 3-amino-4-hydroxybenzoate with substituted aryl acids under reflux conditions. For example, refluxing with excess aryl acid for 15 hours yields benzoxazole carboxylates, followed by hydrolysis to the carboxylic acid derivative . Key factors include reaction time, temperature, and molar ratios of reactants. Side reactions (e.g., incomplete cyclization) can arise from insufficient reflux duration or impurities in starting materials.

Q. How is the compound characterized post-synthesis to confirm structural integrity?

- Methodological Answer : Structural confirmation requires a combination of techniques:

- NMR spectroscopy : To verify methoxy (-OCH₃) and carboxylic acid (-COOH) groups via characteristic shifts (e.g., ~3.8 ppm for methoxy protons).

- Mass spectrometry (MS) : To confirm molecular ion peaks ([M+H]⁺ or [M-H]⁻) and fragmentation patterns.

- HPLC : For purity assessment, using columns optimized for polar heterocycles (e.g., reversed-phase C18 with acidic mobile phases) .

Q. What solvent systems are optimal for purification of this compound?

- Methodological Answer : Recrystallization in ethanol-water mixtures (e.g., 70:30 v/v) is effective due to the compound’s moderate solubility in polar solvents. For chromatographic purification, silica gel with ethyl acetate/hexane gradients (e.g., 1:3 to 1:1) can resolve impurities while retaining yield .

Advanced Research Questions

Q. How can researchers address side reactions during synthesis, such as isomer formation or incomplete cyclization?

- Methodological Answer :

- Isomer control : Use temperature-modulated reflux (e.g., 110–120°C) to favor kinetic over thermodynamic products.

- Catalytic additives : Trace amounts of p-toluenesulfonic acid (pTSA) can accelerate cyclization and suppress decarboxylation side reactions.

- In-situ monitoring : Employ TLC or inline FTIR to detect intermediates and adjust reaction conditions dynamically .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Discrepancies may arise from:

- Purity variations : Strict adherence to HPLC purity thresholds (>95%) and quantification of residual solvents (e.g., DMSO) is critical.

- Assay conditions : Standardize bioactivity assays (e.g., enzyme inhibition IC₅₀) using controls like deuterated analogs (e.g., 4-methoxy-d₃-benzoic acid) to validate specificity .

Q. How does the compound interact with microbial enzymes in metabolic engineering studies?

- Methodological Answer : In Candida tropicalis or similar models, the carboxylic acid group may act as a substrate analog for dioxygenases or hydroxylases. For example, its methoxy group could inhibit cytochrome P450 enzymes, requiring knock-in/knout strains to elucidate metabolic pathways .

Q. What isotopic labeling approaches are viable for tracing this compound in pharmacokinetic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.